2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
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Overview
Description
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid typically involves multiple steps:
Formation of the Ethylsulfanyl Group:
Cyano Group Introduction: The cyano group is introduced via a nucleophilic addition reaction, often using cyanide salts under basic conditions.
Methoxybenzoic Acid Formation: The final step involves the esterification of the intermediate with 4-methoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-Cyano-2-(methylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
- 2-{[2-Cyano-2-(propylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid
Uniqueness
2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its methyl and propyl analogs. This uniqueness can be leveraged in designing compounds with specific biological activities or material properties.
Properties
CAS No. |
648434-09-7 |
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Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(2-cyano-2-ethylsulfanyl-1-phenylethenoxy)-4-methoxybenzoic acid |
InChI |
InChI=1S/C19H17NO4S/c1-3-25-17(12-20)18(13-7-5-4-6-8-13)24-16-11-14(23-2)9-10-15(16)19(21)22/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
JLRKPMCORVJCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C(C1=CC=CC=C1)OC2=C(C=CC(=C2)OC)C(=O)O)C#N |
Origin of Product |
United States |
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